NH2-PEG6-C1-Boc

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

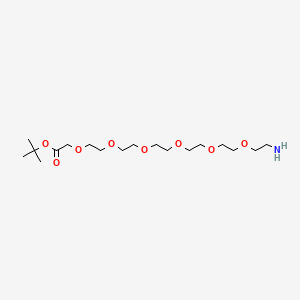

tert-butyl 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWWZGJYUFLISW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Structure and Applications of NH2-PEG6-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the bifunctional linker NH2-PEG6-C1-Boc. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Structure of this compound

This compound is a hetero-bifunctional linker molecule characterized by three key components: a free primary amine (NH2), a hexaethylene glycol (PEG6) spacer, and a tert-Butyloxycarbonyl (Boc) protected carboxyl group, separated from the PEG chain by a single methylene (-CH2-) spacer (C1).

The structural formula can be represented as H2N-(CH2CH2O)6-CH2-COOtBu. The primary amine group provides a reactive handle for conjugation to various functional groups, such as carboxylic acids or activated esters. The hydrophilic PEG6 chain enhances solubility and can reduce the immunogenicity of the conjugated molecule. The Boc-protected carboxyl group offers a latent reactive site that can be deprotected under acidic conditions to reveal a carboxylic acid, enabling further conjugation. This orthogonal reactivity makes it a versatile tool in multi-step synthetic strategies.

| Property | Value |

| Molecular Formula | C18H37NO8 |

| Molecular Weight | 409.5 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water and most organic solvents |

| Purity | Typically >95% |

Chemical Structure Diagram

The following diagram illustrates the molecular structure of this compound.

Caption: 2D structure of this compound.

Applications in Research and Drug Development

This compound is a versatile building block in several advanced applications:

-

PROTACs Synthesis: As a PROTAC linker, it connects a target protein-binding ligand and an E3 ligase-binding ligand. The defined length and hydrophilicity of the PEG chain are critical for optimizing the ternary complex formation and subsequent target protein degradation.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach cytotoxic drugs to antibodies. The PEG spacer can improve the pharmacokinetic profile of the ADC.

-

Bioconjugation: The terminal amine allows for the covalent attachment of this linker to proteins, peptides, or other biomolecules, introducing a protected carboxyl group for further functionalization.

-

Surface Modification: It can be used to modify the surface of nanoparticles or other materials to enhance their biocompatibility and provide sites for further ligand attachment.

Experimental Protocol: Synthesis of a PROTAC using this compound

This section provides a representative protocol for the use of this compound in the synthesis of a PROTAC. This is a generalized procedure and may require optimization for specific target and E3 ligase ligands.

Objective: To conjugate a target protein-binding ligand (Ligand-COOH) and an E3 ligase-binding ligand (Ligand-NH2) using the this compound linker.

Workflow Diagram:

A Technical Guide to NH2-PEG6-C1-Boc: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of NH2-PEG6-C1-Boc, a key heterobifunctional linker in modern therapeutic development. This polyethylene glycol (PEG)-based molecule is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), offering a versatile platform for connecting targeting moieties to functional payloads.

Core Chemical Properties and Identification

This compound is a monodisperse PEG compound featuring a terminal primary amine (NH2) and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The six-unit PEG chain enhances aqueous solubility and provides a flexible spacer, which is often critical for optimizing the biological activity of the final conjugate.

The systematic IUPAC name for this compound is tert-butyl 2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate .

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| IUPAC Name | tert-butyl 2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate | [1] |

| Synonym | H2N-PEG6-CH2COOtBu | [2] |

| CAS Number | 297162-50-6 | [2] |

| Molecular Formula | C₁₈H₃₇NO₈ | [2] |

| Molecular Weight | 395.49 g/mol | [2] |

| Predicted Density | ~1.065 g/cm³ | [2] |

| Purity | Typically ≥95% | [3] |

| Physical Form | Liquid or semi-solid at room temperature | [3][4] |

| Solubility | Soluble in water, DMSO, DMF, CH₂Cl₂, Chloroform. Less soluble in alcohols. | [5] |

| Storage (Pure Form) | -20°C for up to 3 years | [2][6] |

| Storage (In Solvent) | -80°C for up to 1 year | [2][6] |

Application in PROTAC Synthesis

The primary application of this compound is in the modular synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's role is crucial as its length and composition influence the formation and stability of the key ternary complex (POI-PROTAC-E3 Ligase). The PEG nature of this linker often improves the solubility and cell permeability of the resulting PROTAC.

PROTAC Mechanism of Action

The diagram below illustrates the catalytic mechanism by which a PROTAC induces targeted protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The bifunctional nature of this compound allows for a sequential and controlled approach to PROTAC synthesis. Typically, one ligand is coupled to the free amine, followed by deprotection of the Boc group and subsequent coupling of the second ligand.

General Workflow for PROTAC Synthesis

The following diagram outlines the high-level experimental workflow for constructing a PROTAC using this compound.

Caption: General workflow for solution-phase PROTAC synthesis.

Protocol 1: Amide Coupling to the NH2- Terminus

This protocol describes the coupling of a molecule containing a carboxylic acid (e.g., a POI ligand) to the primary amine of this compound.

Materials:

-

This compound

-

Carboxylic acid-containing ligand (1.0 eq)

-

HATU (1.1 eq) or HBTU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing ligand and this compound (1.2 eq) in anhydrous DMF.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Add HATU or HBTU to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours.

-

Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting product (Ligand1-NH-PEG6-C1-Boc) by column chromatography.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to expose the terminal carboxylic acid for the second coupling step.

Materials:

-

Boc-protected intermediate (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

(Optional) Scavenger such as Triisopropylsilane (TIS) if other acid-sensitive groups are present.

Procedure:

-

Dissolve the Boc-protected intermediate in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the flask to a final concentration of 20-50% (v/v). If using, add TIS (2.5-5% v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by LC-MS or TLC. The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Co-evaporate the residue with toluene (2-3 times) to help remove residual TFA.

-

The resulting TFA salt of the deprotected acid can often be used directly in the next coupling step after drying under high vacuum. Alternatively, it can be neutralized and purified if necessary.[3]

The second amide coupling reaction can then be performed using a procedure similar to Protocol 1, reacting the newly exposed carboxylic acid with an amine-containing E3 ligase ligand.

References

An In-depth Technical Guide on the Role of PEG Linkers in PROTACs, Featuring NH2-PEG6-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2][3] A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to induce the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5][6]

This guide focuses on the mechanism of action of polyethylene glycol (PEG)-based linkers, exemplified by the common building block NH2-PEG6-C1-Boc . This molecule is a bifunctional linker used in the synthesis of PROTACs.[7][8] We will explore how the distinct properties of PEG linkers, such as length and flexibility, govern the formation of the ternary complex, ultimately dictating the efficiency of protein degradation.

The Core Mechanism: PROTAC Action and the Ubiquitin-Proteasome System

PROTACs function as molecular matchmakers, bringing a target protein into close proximity with an E3 ubiquitin ligase.[1] This induced proximity kickstarts the ubiquitination cascade, a fundamental process in cellular protein homeostasis.[1][4]

The Ubiquitination Cascade:

-

Activation (E1): The ubiquitin-activating enzyme (E1) activates a small regulatory protein called ubiquitin in an ATP-dependent reaction.[4]

-

Conjugation (E2): The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).[4]

-

Ligation (E3): An E3 ligase, recruited by the PROTAC, specifically recognizes both the target protein and the E2-ubiquitin complex. It then facilitates the transfer of ubiquitin from the E2 enzyme to one or more lysine residues on the surface of the target protein.[1]

-

Polyubiquitination: The sequential addition of multiple ubiquitin molecules forms a polyubiquitin chain.

-

Degradation: This polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into small peptides.[1][9]

The PROTAC molecule itself is not degraded in this process and is released to mediate further degradation cycles, allowing it to act catalytically at substoichiometric concentrations.[4][10]

The Role of the Linker: More Than a Spacer

The linker's chemical structure, length, and flexibility are paramount to a PROTAC's success. It directly influences solubility, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[5][6]

This compound as a Linker Building Block:

-

NH2 (Amine group): Provides a reactive site for conjugation to either the POI-binding ligand or the E3-binding ligand.

-

PEG6 (Six polyethylene glycol units): Forms the core of the linker. PEG chains are known for their hydrophilicity, which can improve the solubility of the often-hydrophobic PROTAC molecule.[6][10][11] Their flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex.[10][12]

-

C1 (One-carbon spacer): A small alkyl spacer.

-

Boc (tert-Butyloxycarbonyl group): A protecting group for a second amine, which is removed during synthesis to allow for the attachment of the other ligand.

The properties conferred by the PEG6 chain are central to the linker's function:

-

Ternary Complex Formation: The linker must be of an optimal length to bridge the POI and E3 ligase effectively.[5] A linker that is too short may cause steric clashes, preventing complex formation, while an excessively long linker can lead to an entropic penalty upon binding, reducing the stability of the complex.[5][10] The flexibility of the PEG6 linker acts as a "conformational shock absorber," allowing the two ligands to bind their respective proteins in a favorable orientation.[]

-

Physicochemical Properties: PEG linkers enhance the aqueous solubility of PROTACs, which is often a challenge.[14] This improved solubility can also affect cell permeability, a critical factor for oral absorption and overall bioavailability.[11]

Quantitative Analysis: The Impact of Linker Length

The optimization of linker length is a critical, empirical step in PROTAC design.[15] Studies have repeatedly shown that even minor changes in the number of PEG units can dramatically alter degradation efficiency, measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation level).[5][16]

Table 1: Comparative Degradation Data for PROTACs with Varying PEG Linker Lengths

| PROTAC Name | Target Protein | E3 Ligase | Linker Composition (Atoms) | DC50 | Dmax (%) | Reference |

| ERα Degrader | Estrogen Receptor α | VHL | 16-atom chain | Optimum Activity | >80% | [17][18] |

| TBK1 Degrader | TANK-binding kinase 1 | VHL | < 12 atoms | No degradation | - | [16] |

| TBK1 Degrader | TANK-binding kinase 1 | VHL | 21 atoms | 3 nM | 96% | [16] |

| TBK1 Degrader | TANK-binding kinase 1 | VHL | 29 atoms | 292 nM | 76% | [16] |

| MZ1 | BRD4 | VHL | 4-unit PEG | ~25 nM | >90% | [12] |

| ARV-825 | BET proteins | CRBN | 3-unit PEG | <1 nM | >95% | [12] |

| NC-1 | BTK | CRBN | PEG-based | 2.2 nM | 97% | [19] |

| IR-1 | BTK | CRBN | PEG-based | <10 nM | ~90% | [19] |

Note: The data is compiled from multiple sources to illustrate the principle of linker optimization. Direct comparison between different PROTAC systems should be made with caution.

These examples clearly demonstrate a "Goldilocks effect" where an optimal linker length exists for each specific POI-E3 ligase pair.[16][17] This optimization is crucial for achieving high potency and maximal degradation.

Experimental Protocols

Evaluating the efficacy of a PROTAC involves a series of biochemical and cellular assays.

This is the most common method to quantify the reduction in target protein levels.[12][20]

Methodology:

-

Cell Treatment: Plate cells (e.g., MCF-7 for ERα) at a suitable density. Treat with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

-

SDS-PAGE and Transfer: Normalize protein amounts, denature in Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[20]

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate with a primary antibody specific for the target protein overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]

-

-

Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control.[12][20]

References

- 1. benchchem.com [benchchem.com]

- 2. arvinasmedical.com [arvinasmedical.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. chempep.com [chempep.com]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 12. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to NH2-PEG6-C1-Boc as a Non-Cleavable ADC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction to Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[][2] A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload.[3] The linker's properties significantly influence the ADC's stability, pharmacokinetics, and mechanism of action.[4][]

Linkers are broadly categorized as either cleavable or non-cleavable.[6][7] Non-cleavable linkers are characterized by their high stability in systemic circulation, lacking a specific chemical motif designed for cleavage.[8][9] The release of the payload from an ADC with a non-cleavable linker is dependent on the complete proteolytic degradation of the antibody component within the lysosome of the target cancer cell after internalization.[6][10] This mechanism ensures that the cytotoxic drug is released primarily inside the target cell, which can lead to an improved therapeutic window and reduced off-target toxicity compared to some cleavable linkers.[6][9]

The NH2-PEG6-C1-Boc Linker: Structure and Function

The this compound linker is a bifunctional molecule designed for use in the synthesis of ADCs.[11][12] Its structure is composed of several key functional units, each contributing to its overall utility in ADC development.

-

NH2 (Amino Group): This functional group serves as a reactive handle for conjugation to the cytotoxic payload.

-

PEG6 (Polyethylene Glycol, 6 units): The hexa-polyethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the ADC.[4][13] PEGylation can improve the solubility and stability of the ADC, particularly when hydrophobic payloads are used.[14][15][16] It can also reduce aggregation, potentially lower immunogenicity, and improve the pharmacokinetic profile by increasing the ADC's half-life in circulation.[4][17]

-

C1 (Carboxymethyl Group): Often referred to as a carboxymethyl (CM) group, this component provides the attachment point to the antibody. The "C1" in this context typically refers to a single methylene carbon (-CH2-) adjacent to a carbonyl group, forming a carboxymethyl functional group (-CH2-COOH).

-

Boc (tert-Butoxycarbonyl): The Boc group is a common protecting group for the primary amine (NH2). This protection prevents unwanted side reactions during the synthesis and conjugation process, ensuring that the linker is attached to the desired molecules in a controlled manner. It is typically removed under acidic conditions to reveal the reactive amine for subsequent conjugation steps.

The use of a PEG-based linker like this compound is a strategic choice to enhance the overall properties of the resulting ADC.[16]

Mechanism of Action of ADCs with Non-Cleavable PEGylated Linkers

The therapeutic effect of an ADC utilizing a non-cleavable linker such as this compound is a multi-step process that relies on the biology of the target cell.[10]

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the non-cleavable linker provides high stability, minimizing premature drug release.[6][18] The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.[19]

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[10][19]

-

Lysosomal Trafficking: The internalized vesicle containing the ADC fuses with a lysosome.

-

Antibody Degradation and Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases.[6][7] This degradation releases the cytotoxic payload, which is still attached to the linker and a single amino acid residue (e.g., lysine) from the antibody.[6]

-

Cytotoxic Effect: The released payload-linker-amino acid complex can then exert its cytotoxic effect, leading to apoptosis of the cancer cell.[20]

It is important to note that because the payload remains attached to a charged amino acid, its ability to diffuse across the cell membrane and kill neighboring antigen-negative cells (the "bystander effect") is limited compared to some cleavable linkers that release a more membrane-permeable drug.[10][21]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of ADCs with non-cleavable and PEGylated linkers.

Table 1: Pharmacokinetic Properties of PEGylated ADCs

| ADC Configuration | Animal Model | Half-life (t1/2) | Clearance Rate | Key Finding |

|---|---|---|---|---|

| ADC with PEG8 linker | Sprague-Dawley Rats | Not specified | Lowered | Clearance rates increased for ADCs with PEGs smaller than PEG8.[17] |

| Amide-linked ADC with pendant 12-unit PEG chains | Mice | Not specified | Slower | Slower clearance rates compared to linear PEG configurations.[15][16] |

Table 2: In Vitro Cytotoxicity of Non-Cleavable ADCs

| ADC Configuration | Cell Line | Target Antigen | Payload | IC50 |

|---|---|---|---|---|

| C16 Site A-PEG6-C2-MMAD | BxPC3 | M1S1 | MMAD | ~10 ng/mL |

| C16 Site I-PEG6-C2-MMAD | BxPC3 | M1S1 | MMAD | ~30 ng/mL |

| C16 Site A-PEG6-C2-Aur3377 | BxPC3 | M1S1 | Aur3377 | ~100 ng/mL |

Data derived from comparative studies of non-cleavable ADCs.[22]

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of ADCs. Below are outlines of key experimental protocols.

ADC Conjugation and Characterization

Objective: To covalently link the payload to the antibody using the this compound linker and characterize the resulting ADC.

Methodology:

-

Linker-Payload Synthesis:

-

The carboxylic acid end of the this compound linker is activated (e.g., using N-hydroxysuccinimide (NHS) to form an NHS ester).

-

The activated linker is then reacted with the cytotoxic payload, which has a compatible functional group (e.g., an amine), to form the linker-payload conjugate.

-

The Boc protecting group on the linker is removed under acidic conditions to expose the terminal amine.

-

-

Antibody Modification (if necessary):

-

For lysine conjugation, the antibody may be used directly.

-

For cysteine conjugation, interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

-

Conjugation:

-

The linker-payload construct (with a reactive group for the antibody, such as a maleimide for cysteine conjugation or an activated ester for lysine conjugation) is incubated with the modified or unmodified antibody under controlled pH, temperature, and time.

-

-

Purification and Characterization:

-

The resulting ADC is purified from unconjugated linkers, payloads, and antibodies using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[23][24]

-

The Drug-to-Antibody Ratio (DAR), a critical quality attribute, is determined using methods such as UV/Vis spectroscopy, HIC, or mass spectrometry (MS).[24]

-

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

-

Cell Culture: Target antigen-expressing cancer cells are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

-

Incubation: The cells are incubated for a period that allows for ADC internalization and induction of cell death (typically 72-120 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against ADC concentration.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

-

Animal Model: An appropriate animal model, such as a xenograft model where human cancer cells are implanted into immunodeficient mice, is established.[25]

-

Dosing: Once tumors reach a specified size, the animals are randomized into groups and treated with the ADC, a vehicle control, and other control antibodies or ADCs via an appropriate route of administration (e.g., intravenous).[25]

-

Monitoring: Tumor volume and body weight are measured regularly. Animal health is monitored throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated to assess the efficacy of the ADC.[22]

Visualizations

Logical Relationship Diagram

Caption: Structure of an ADC with a non-cleavable this compound linker.

Signaling Pathway Diagram

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Experimental Workflow Diagram

Caption: General experimental workflow for ADC development and evaluation.

References

- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. adcreview.com [adcreview.com]

- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 8. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 11. NH2-PEG6-Boc | PROTAC Linker | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. JenKem Technology PEG Products for ADCs - JenKem Technology USA [jenkemusa.com]

- 14. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 15. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. njbio.com [njbio.com]

- 20. In Vitro and In Vivo Fluorescence Imaging of Antibody–Drug Conjugate-Induced Tumor Apoptosis Using Annexin V–EGFP Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. dokumen.pub [dokumen.pub]

- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. wuxibiology.com [wuxibiology.com]

The Guardian of Reactivity: An In-depth Technical Guide to Boc Protection on NH2-PEG6-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, precision and control are paramount. The ability to selectively modify molecules, ensuring that reactions occur only at the desired sites, is fundamental to the synthesis of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] At the heart of this control lies the use of protecting groups, temporary modifications that shield a reactive functional group from unwanted side reactions. This guide delves into the core principles and practical applications of one such vital tool: the tert-butyloxycarbonyl (Boc) protecting group, specifically as it is employed in the heterobifunctional linker, NH2-PEG6-C1-Boc.

This versatile linker features a primary amine (NH2) at one end and a Boc-protected functional group at the other, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. The primary amine provides a reactive handle for conjugation to various molecules, while the Boc group ensures that the other terminus remains inert until its strategic removal is desired.[3] The PEG spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.[4]

Core Concepts: The Chemistry of Boc Protection and Deprotection

The Boc group is a widely used protecting group for amines due to its stability in a broad range of chemical conditions, including basic and nucleophilic environments, yet it can be readily removed under specific acidic conditions.[5] This orthogonality is crucial in multi-step synthetic strategies.

Boc Protection: The introduction of the Boc group onto an amine is typically achieved by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)2O). The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[5] This process is often facilitated by a base. The byproducts of this reaction are tert-butanol and carbon dioxide.

Boc Deprotection: The removal, or deprotection, of the Boc group is an acid-catalyzed process. Strong acids such as trifluoroacetic acid (TFA) are commonly employed to cleave the carbamate bond. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which then typically forms isobutene. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

Technical Data Summary: this compound

Quantitative data for the this compound linker is summarized in the table below. This information is crucial for accurate experimental design, including molar calculations and determining appropriate storage conditions to maintain the integrity of the reagent.

| Property | Value | Reference(s) |

| Molecular Formula | C18H37NO8 | [5] |

| Molecular Weight | 409.51 g/mol (Note: some suppliers may list slightly different values based on the exact structure) | [2] |

| Purity | Typically ≥95% or ≥98% | [5] |

| Appearance | Varies (can be a solid or liquid) | |

| Storage Conditions | Store at -20°C, keep dry and avoid sunlight | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental manipulations of this compound: conjugation of the free amine and deprotection of the Boc group.

Protocol 1: Conjugation of the Primary Amine to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry

This protocol describes the coupling of the free amine of this compound to a molecule of interest (e.g., a small molecule drug, a peptide) that possesses a carboxylic acid group. The reaction proceeds through the activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.

Materials:

-

This compound

-

Carboxylic acid-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

-

Reaction buffer (e.g., 0.1 M MES, pH 4.7-6.0 for activation; Phosphate-buffered saline (PBS), pH 7.2-8.0 for conjugation)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Stir plate and stir bar

-

Reaction vessel

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a fresh solution of your carboxylic acid-containing molecule in the chosen anhydrous solvent or activation buffer.

-

Prepare fresh solutions of EDC and NHS in the activation buffer immediately prior to use.

-

-

Activation of the Carboxylic Acid:

-

To the solution of the carboxylic acid-containing molecule, add 1.5-2.0 molar equivalents of EDC and 1.5-2.0 molar equivalents of NHS.

-

Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS ester.

-

-

Conjugation Reaction:

-

Dissolve this compound (1.0-1.2 molar equivalents) in the conjugation buffer.

-

Add the solution of this compound to the activated NHS ester solution.

-

Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

-

Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Reaction Monitoring and Quenching:

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench any unreacted NHS esters by adding a quenching solution and stirring for 15-30 minutes.

-

-

Purification:

-

Purify the resulting Boc-protected conjugate using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC.

-

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to reveal the terminal functional group for subsequent reactions.

Materials:

-

Boc-protected PEG conjugate (from Protocol 1)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Scavengers (optional, e.g., triisopropylsilane (TIS) if acid-sensitive groups are present)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected PEG conjugate in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

-

Deprotection Reaction:

-

Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). A common starting point is 50% TFA in DCM.

-

If necessary, add scavengers such as TIS (2.5-5% v/v) to prevent side reactions with sensitive functional groups.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction for the disappearance of the starting material, typically within 1-2 hours, using TLC or LC-MS. The deprotected, more polar product should have a lower Rf value on TLC.

-

-

Work-up and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

The resulting deprotected conjugate can be further purified if necessary, often by precipitation or HPLC.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical structures and workflows discussed in this guide.

References

Navigating the Properties of a Key PROTAC Linker: A Technical Guide to the Solubility and Stability of NH2-PEG6-C1-Boc

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of bifunctional linkers is paramount for the successful design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide focuses on NH2-PEG6-C1-Boc, a commonly utilized polyethylene glycol (PEG)-based linker, providing a comprehensive overview of its solubility and stability characteristics. This guide synthesizes available data, offers predictive insights based on structurally related molecules, and furnishes detailed experimental protocols for in-house characterization.

This compound, with the chemical structure tert-butyl 2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, incorporates a six-unit PEG chain to enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal primary amine allows for conjugation to a target protein ligand, while the Boc-protected carboxylic acid provides a handle for attachment to an E3 ligase ligand following deprotection.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction setup, and ultimately, the developability of the final PROTAC. While specific quantitative solubility data for this exact molecule is not extensively published, a strong predictive assessment can be made based on its structural components and data from analogous compounds. The hydrophilic nature of the hexaethylene glycol chain is the primary determinant of its solubility profile.

Qualitative Solubility: The presence of the PEG chain imparts significant hydrophilicity, suggesting good solubility in a range of polar solvents. It is anticipated to be readily soluble in water and polar organic solvents.

Predicted Quantitative Solubility: Based on data for structurally similar short-chain amino-PEG-Boc compounds, the following table provides an estimated solubility profile. It is important to note that these are predictive values and should be experimentally verified for specific applications.

| Solvent | Solvent Class | Predicted Solubility |

| Water | Protic | High |

| Methanol | Protic | High |

| Ethanol | Protic | High |

| Isopropanol | Protic | Moderate |

| Dichloromethane (DCM) | Chlorinated | High |

| Chloroform | Chlorinated | High |

| Tetrahydrofuran (THF) | Ether | High |

| Acetonitrile (ACN) | Polar Aprotic | High |

| Dimethylformamide (DMF) | Polar Aprotic | High |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High |

Stability Characteristics

The stability of this compound is governed by two primary functionalities: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the ester linkage. Understanding the conditions under which these groups are susceptible to cleavage is essential for storage, handling, and synthetic transformations.

pH Stability:

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. The rate of deprotection is dependent on the acid concentration, with studies on similar molecules showing a second-order dependence on the concentration of strong acids like HCl.[1][2][3][4] Even mild acids can cause gradual deprotection over time. Therefore, prolonged exposure to acidic environments should be avoided if the Boc group needs to remain intact.

-

Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

-

Basic Conditions: The ester linkage is susceptible to hydrolysis under basic conditions. The rate of hydrolysis will increase with increasing pH.

Thermal Stability:

The PEG backbone of the linker is generally considered thermally stable at typical laboratory temperatures. However, prolonged exposure to elevated temperatures, especially in the presence of oxygen, can lead to degradation. For long-term storage, it is recommended to keep the compound in a cool and dry environment. Supplier recommendations for storage of the solid material are typically at -20°C for up to three years. In solvent, storage at -80°C for up to one year is advised to minimize degradation.

Experimental Protocols

To facilitate the precise characterization of this compound in a laboratory setting, the following detailed experimental protocols are provided.

Protocol 1: Determination of Kinetic Solubility by HPLC-UV

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (polypropylene)

-

Plate shaker

-

Filtration plate (e.g., Millipore MultiScreen®)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

Procedure:

-

Prepare a stock solution: Accurately weigh and dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

Prepare standard solutions: Perform serial dilutions of the stock solution in DMSO to create a series of standard solutions of known concentrations.

-

Sample preparation: Add a small volume (e.g., 2 µL) of the 10 mM stock solution to the wells of a 96-well plate.

-

Add aqueous buffer: Add PBS (pH 7.4) to each well to achieve the desired final compound concentration (typically in the range of 1-200 µM) and a final DMSO concentration of ≤1%.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Filtration: Transfer the solutions to a filtration plate and filter to remove any precipitated compound.

-

Analysis: Analyze the filtrate by HPLC-UV. Quantify the concentration of the dissolved compound by comparing the peak area to a standard curve generated from the DMSO standard solutions.

Caption: Workflow for Kinetic Solubility Assay.

Protocol 2: Stability Assessment by Stability-Indicating HPLC Method

This protocol describes a method to assess the stability of this compound under various stress conditions (e.g., acidic, basic, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

-

Temperature-controlled incubator or water bath

Procedure:

-

Prepare stock solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 40°C).

-

Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and incubate at a controlled temperature (e.g., 40°C).

-

Thermal Stress (Solid): Store the solid compound at an elevated temperature (e.g., 60°C).

-

Thermal Stress (Solution): Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). For solid thermal stress, dissolve a portion of the stressed solid in the initial solvent at each time point.

-

Neutralization: Neutralize the acidic and basic samples before HPLC analysis.

-

HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. A typical method would involve a gradient elution on a C18 column with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time.

Caption: Logical Flow for Stability Assessment.

Conclusion

This compound is a valuable linker for PROTAC development, offering a balance of hydrophilicity and synthetic versatility. A thorough understanding of its solubility and stability is crucial for its effective implementation in drug discovery workflows. While predictive data provides a useful starting point, experimental verification using the detailed protocols provided in this guide is strongly recommended to ensure the robustness and reproducibility of synthetic procedures and the quality of the final PROTAC molecules.

References

- 1. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

NH2-PEG6-C1-Boc CAS number and molecular weight

This technical guide provides core information on the chemical properties of NH2-PEG6-C1-Boc, a heterobifunctional PROTAC linker. This information is intended for researchers, scientists, and professionals in drug development who utilize such linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutic modalities.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 297162-50-6 | [1][2] |

| Molecular Weight | 395.49 g/mol | [1] |

| Molecular Formula | C₁₈H₃₇NO₈ | [1][2] |

| Appearance | Liquid | [1] |

| Color | Colorless to light yellow | [1] |

| Purity | ≥98% | [2] |

| SMILES | O=C(OC(C)(C)C)COCCOCCOCCOCCOCCOCCN | [1] |

Structural Information

This compound, also systematically named H₂N-PEG₆-CH₂COOtBu, is a polyethylene glycol (PEG)-based linker.[2] It features a terminal amine (NH₂) group and a tert-butoxycarbonyl (Boc)-protected carboxyl group, separated by a hexaethylene glycol spacer. This structure allows for sequential or orthogonal conjugation strategies in the synthesis of complex molecules like PROTACs.

Application in PROTAC Synthesis

PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] Linkers like this compound are critical components that connect the target-binding ligand and the E3 ligase-binding ligand. The PEG component of this linker enhances solubility and can favorably impact the pharmacokinetic properties of the final PROTAC molecule.

The workflow for utilizing a heterobifunctional linker in PROTAC synthesis is a stepwise process. The diagram below illustrates the general logic of incorporating the this compound linker to connect two distinct ligands.

Caption: General workflow for PROTAC synthesis using a heterobifunctional linker.

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific ligands being conjugated. However, a generalized procedure for the utilization of this compound is outlined below.

1. Amide Coupling to a Carboxylic Acid-bearing Ligand:

-

Objective: To couple the free amine of this compound to a ligand containing a carboxylic acid.

-

Methodology:

-

Dissolve the carboxylic acid-containing ligand in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add a coupling agent (e.g., HATU, HBTU) and an amine base (e.g., DIPEA, TEA).

-

Stir the mixture at room temperature for a short activation period (e.g., 15 minutes).

-

Add a solution of this compound (typically 1.0-1.2 equivalents) to the activated ligand solution.

-

Allow the reaction to proceed at room temperature until completion (monitored by LC-MS or TLC).

-

Upon completion, perform an aqueous workup and purify the resulting Boc-protected intermediate by flash chromatography or preparative HPLC.

-

2. Boc Group Deprotection:

-

Objective: To remove the Boc protecting group to reveal the terminal carboxylic acid.

-

Methodology:

-

Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., Dichloromethane).

-

Add an excess of a strong acid, typically Trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours or until deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess acid under reduced pressure. The resulting amine-linker-ligand conjugate can then be used in a subsequent coupling step.

-

Note: These protocols are generalized and require optimization based on the specific chemical nature of the ligands involved. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

Storage and Handling

For long-term stability, this compound should be stored at -20°C in a sealed container, protected from moisture and light.[1] When dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[1]

References

Methodological & Application

Application Notes: Synthesis of a BRD4-Degrading PROTAC Using an NH2-PEG6-C1-Boc Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The linker's composition and length are critical for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[4]

This document provides a detailed protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, including c-Myc.[5][6] The synthesis utilizes the bifunctional linker NH2-PEG6-C1-Boc, which connects the BRD4 ligand JQ1 to the Cereblon (CRBN) E3 ligase ligand, pomalidomide.

Principle of the Method

The synthesis is a two-step solution-phase process. First, the carboxylic acid of the Boc-protected PEG linker is coupled to the amine of the JQ1 derivative via an amide bond formation reaction. This is followed by the deprotection of the Boc group to expose a terminal amine. In the second step, this newly exposed amine is coupled to a pomalidomide derivative to yield the final PROTAC.

Signaling Pathway: BRD4 Degradation and Downregulation of c-Myc

BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-Myc.[7][8] The synthesized JQ1-based PROTAC functions by inducing the degradation of BRD4.[5] The PROTAC brings BRD4 into proximity with the CRBN E3 ubiquitin ligase, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[9][10] The degradation of BRD4 results in the downregulation of c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Cat. No. (Example) |

| JQ1-amine | MedChemExpress | HY-13030A |

| This compound | BroadPharm | BP-22689 |

| Pomalidomide-acid | MedChemExpress | HY-10984A |

| HATU | Sigma-Aldrich | 445455 |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 270997 |

| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 302031 |

| Triisopropylsilane (TIS) | Sigma-Aldrich | 233781 |

| Preparative HPLC system | Various | - |

| LC-MS system | Various | - |

| NMR spectrometer | Various | - |

Protocol 1: Synthesis of JQ1-PEG6-Boc Intermediate

This protocol describes the amide coupling of JQ1-amine with the Boc-protected PEG linker.

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature for pre-activation.

-

-

Coupling Reaction:

-

Add a solution of JQ1-amine (1.2 eq) in anhydrous DMF to the activated linker solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG6-Boc intermediate.

-

Protocol 2: Boc Deprotection of JQ1-PEG6-Boc

This protocol outlines the removal of the Boc protecting group to yield the free amine.[11]

-

Deprotection Reaction:

-

Dissolve the JQ1-PEG6-Boc intermediate in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to a final concentration of 20-50% (v/v). Add TIS (2.5-5% v/v) as a scavenger.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

Protocol 3: Synthesis of the Final PROTAC (JQ1-PEG6-Pomalidomide)

This protocol describes the final amide coupling step to generate the PROTAC.

-

Reaction Setup:

-

Dissolve Pomalidomide-acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the deprotected JQ1-PEG6-amine (TFA salt, 1.2 eq) to the activated Pomalidomide-acid solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

-

-

Characterization:

-

Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

-

Data Presentation

Table 1: Reagent Quantities for PROTAC Synthesis (Example Scale)

| Step | Reagent | Molar Eq. | Molarity (mmol) | Mass (mg) |

| Step 1 | This compound | 1.0 | 0.1 | 42.5 |

| HATU | 1.1 | 0.11 | 41.8 | |

| DIPEA | 3.0 | 0.3 | 38.8 | |

| JQ1-amine | 1.2 | 0.12 | 54.9 | |

| Step 2 | JQ1-PEG6-Boc | 1.0 | - | - |

| TFA | excess | - | - | |

| DCM | - | - | - | |

| Step 3 | Pomalidomide-acid | 1.0 | 0.1 | 28.7 |

| HATU | 1.1 | 0.11 | 41.8 | |

| DIPEA | 3.0 | 0.3 | 38.8 | |

| JQ1-PEG6-amine (TFA salt) | 1.2 | 0.12 | - |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Step 1: JQ1-PEG6-Boc | Step 2: Boc Deprotection | Step 3: Final PROTAC |

| Solvent | DMF | DCM | DMF |

| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 4-6 hours | 1-2 hours | 12-16 hours |

| Typical Yield | 60-80% | >90% (crude) | 30-50% (after HPLC) |

| Purity (final) | - | - | >95% |

Experimental Workflow

Caption: Workflow for the synthesis of a JQ1-based PROTAC.

References

- 1. Boc Deprotection - TFA [commonorganicchemistry.com]

- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Conjugation of NH2-PEG6-C1-Boc to a Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug delivery and bioconjugation. It enhances the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles. Benefits of PEGylation include increased hydrodynamic size, leading to longer circulatory half-life, reduced immunogenicity, and enhanced stability. The NH2-PEG6-C1-Boc linker is a versatile, discrete PEG (dPEG®) reagent featuring a terminal primary amine and a Boc-protected carboxylic acid. This bifunctional nature allows for the controlled and sequential synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1]

This document provides detailed application notes and protocols for the conjugation of the primary amine of this compound to various functional groups commonly found on ligands, including carboxylic acids, aldehydes, ketones, and N-hydroxysuccinimide (NHS) esters.

Chemical Structure and Properties of this compound

-

Structure: H₂N-(CH₂CH₂O)₆-CH₂-COOtBu

-

Molecular Formula: C₁₈H₃₇NO₈

-

Description: A PEG-based PROTAC linker with a primary amine on one end and a tert-butyl ester protected carboxylic acid on the other.[2]

Conjugation Strategies

The primary amine of this compound can be conjugated to a ligand through several reliable and efficient chemical reactions. The choice of strategy depends on the available functional groups on the target ligand.

Conjugation to a Ligand with a Carboxylic Acid Group via EDC/NHS Chemistry

This is a widely used method for forming a stable amide bond between the amine of the PEG linker and a carboxyl group on the ligand. The reaction proceeds in two steps: activation of the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) to form a more stable NHS ester, followed by the reaction of the NHS ester with the amine.

Experimental Protocol:

Materials:

-

Ligand with a carboxylic acid group

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., HPLC, Size Exclusion Chromatography)

Procedure:

-

Reagent Preparation:

-

Dissolve the carboxylated ligand in Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used.

-

Dissolve the this compound in Coupling Buffer.

-

Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS to the ligand solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation:

-

Add the activated ligand solution to the this compound solution. A 1.5 to 10-fold molar excess of the activated linker to the amine is a good starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using reverse-phase HPLC or size exclusion chromatography to remove excess reagents and byproducts.

-

Data Presentation:

| Parameter | Typical Range | Reported Value (Example) |

| Molar Ratio (Ligand:EDC:NHS) | 1:1.5:1.2 to 1:5:2 | 1:2:1.5 |

| Molar Ratio (Activated Ligand:PEG-NH2) | 1.5:1 to 10:1 | 3:1 |

| Reaction Time (hours) | 2 - 12 | 4 |

| pH (Activation) | 4.5 - 6.0 | 5.5 |

| pH (Conjugation) | 7.0 - 8.5 | 7.4 |

| Typical Yield | 50 - 90% | ~75% |

Conjugation to a Ligand with an Aldehyde or Ketone Group via Reductive Amination

This method involves the formation of a Schiff base between the amine of the PEG linker and the carbonyl group of the ligand, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Experimental Protocol:

Materials:

-

Ligand with an aldehyde or ketone group

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Reaction Buffer: 0.1 M HEPES or PBS, pH 6.0-7.0

-

Anhydrous Methanol or DMF

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup:

-

Dissolve the aldehyde- or ketone-containing ligand and a 1.5 to 5-fold molar excess of this compound in the reaction buffer. A small amount of methanol or DMF can be added to aid solubility.

-

-

Reduction:

-

Add a 5 to 10-fold molar excess of NaBH₃CN to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.

-

-

Purification:

-

Purify the conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

-

Data Presentation:

| Parameter | Typical Range | Reported Value (Example) |

| Molar Ratio (Ligand:PEG-NH2) | 1:1.5 to 1:5 | 1:2 |

| Molar Ratio (Ligand:Reducing Agent) | 1:5 to 1:10 | 1:8 |

| Reaction Time (hours) | 2 - 24 | 12 |

| pH | 6.0 - 7.0 | 6.5 |

| Typical Yield | 40 - 80% | ~65% |

Conjugation to a Ligand with an NHS Ester Group

This is a straightforward and efficient method where the amine of the PEG linker directly reacts with a pre-activated NHS ester on the ligand to form a stable amide bond.

Experimental Protocol:

Materials:

-

Ligand with an NHS ester group

-

This compound

-

Reaction Buffer: 0.1 M PBS or bicarbonate buffer, pH 7.2-8.5

-

Anhydrous DMF or DMSO

-

Purification system (e.g., HPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve the NHS ester-activated ligand in anhydrous DMF or DMSO immediately before use, as NHS esters are moisture-sensitive.

-

Dissolve this compound in the reaction buffer.

-

-

Conjugation:

-

Add the NHS ester solution to the this compound solution. A 1.1 to 2-fold molar excess of the amine is typically used.

-

Incubate the reaction for 1-4 hours at room temperature. Monitor the reaction by LC-MS or TLC.

-

-

Purification:

-

Purify the conjugate by reverse-phase HPLC.

-

Data Presentation:

| Parameter | Typical Range | Reported Value (Example) |

| Molar Ratio (Ligand-NHS:PEG-NH2) | 1:1.1 to 1:2 | 1:1.5 |

| Reaction Time (hours) | 1 - 4 | 2 |

| pH | 7.2 - 8.5 | 8.0 |

| Typical Yield | >90% | ~95% |

Post-Conjugation Boc Deprotection

If the experimental design requires the deprotection of the Boc group to reveal a carboxylic acid for further modification, the following protocol can be used.

Experimental Protocol:

Materials:

-

Boc-protected PEG conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Toluene

-

Saturated sodium bicarbonate solution (optional)

-

Anhydrous sodium sulfate (optional)

Procedure:

-

Deprotection Reaction:

-

Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Co-evaporate with toluene (3x) to remove residual TFA.[3]

-

The resulting TFA salt of the deprotected acid can often be used directly in the next step.

-

-

Neutralization (Optional):

-

To obtain the free carboxylic acid, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[3]

-

Data Presentation:

| Parameter | Typical Condition |

| Reagent | 20-50% TFA in DCM |

| Reaction Time (hours) | 1 - 2 |

| Temperature (°C) | Room Temperature |

| Typical Yield | >95% |

Characterization of the Conjugate

The successful conjugation and purity of the final product should be confirmed by appropriate analytical techniques.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the conjugate. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the conjugate and to determine the degree of PEGylation by comparing the integration of characteristic peaks of the ligand and the PEG chain.[5]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the conjugate and to separate it from starting materials and byproducts.

Conclusion

The this compound linker is a valuable tool for the synthesis of well-defined bioconjugates. The protocols outlined in these application notes provide robust and efficient methods for conjugating this linker to a variety of ligands. Careful optimization of reaction conditions and appropriate characterization of the final product are essential for successful bioconjugation.

References

Application Notes and Protocols for Amide Coupling of NH2-PEG6-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the successful amide coupling of the bifunctional PROTAC linker, NH2-PEG6-C1-Boc, with carboxylic acids. This linker is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies, where it serves to connect a target protein-binding ligand with an E3 ligase-recruiting moiety.[1] The primary amine of the linker allows for the formation of a stable amide bond with a carboxyl group of a target molecule.

The following sections detail two common and effective methods for amide bond formation: 1) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and 2) using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

General Considerations for Amide Coupling

Successful amide coupling reactions with this compound depend on several factors, including the choice of coupling reagents, solvent, base, reaction temperature, and time. The protocols provided below offer starting points that can be optimized for specific substrates.

Key Factors for Optimization:

-

Solvent: Anhydrous aprotic polar solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Dimethyl sulfoxide (DMSO) are commonly used.[2]

-

Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically added to neutralize any acid formed during the reaction and to facilitate the deprotonation of the amine.

-

Temperature: Most amide coupling reactions are performed at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[2]

-

Purification: The final conjugate is typically purified using column chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: EDC/NHS Mediated Amide Coupling

This method involves the activation of a carboxylic acid with EDC to form an O-acylisourea intermediate, which is then converted to a more stable amine-reactive NHS ester by the addition of NHS. This NHS ester subsequently reacts with the primary amine of this compound to form a stable amide bond.

Experimental Protocol:

-

Reagent Preparation:

-

Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve EDC (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

-

-

Activation of Carboxylic Acid:

-

Add the EDC/NHS solution to the carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

-

-

Coupling Reaction:

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

-

Quantitative Data for EDC/NHS Coupling (Representative Values):

| Parameter | Value/Range | Notes |

| Molar Ratio (Acid:EDC:NHS:Amine) | 1 : 1.2 : 1.2 : 1.1 | Excess of coupling reagents and amine can improve yield. |

| Base (DIPEA) | 2.0 - 3.0 equivalents | Ensures the reaction medium remains basic. |

| Solvent | Anhydrous DMF | Other aprotic polar solvents can be used. |

| Temperature | Room Temperature | |

| Reaction Time | 2 - 24 hours | Substrate dependent; monitor by TLC or LC-MS.[2][3] |

| Typical Yield | 50 - 80% | Highly dependent on the specific substrates used. |

| Purity | >95% (after chromatography) | Determined by HPLC or NMR. |

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent that, in the presence of a base, rapidly converts carboxylic acids into their corresponding activated esters, which then react with amines to form amide bonds. This method is often faster and provides higher yields, especially for sterically hindered substrates.

Experimental Protocol:

-

Reagent Preparation:

-

Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

-

Coupling Reaction:

-

Add DIPEA (2.0-3.0 equivalents) to the carboxylic acid/HATU mixture and stir for 5-10 minutes to pre-activate the acid.

-

Dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

Add the this compound solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-